1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C25H23N3O and a molecular weight of 381.479. This compound features a unique structure that combines a naphthalene moiety with a benzimidazole and a pyrrolidinone ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with naphthalene-2-carboxaldehyde under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the alkylated benzimidazole with 2-pyrrolidinone under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the benzimidazole ring using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole
Uniqueness
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of a naphthalene moiety with a benzimidazole and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-13-27-17-21(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-11-12-19-7-3-4-8-20(19)14-18/h2-12,14,21H,1,13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYVJAIFFZGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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